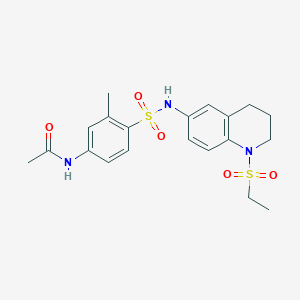
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related tetrahydroisoquinolines involves key steps such as the Pummerer-type cyclization, demonstrating the potential for creating a variety of sulfonamide derivatives with potential biological activities (Toda et al., 2000). Similarly, modifications to the sulfonamide group, as seen in derivatives evaluated for their pharmacological properties, underscore the structural versatility and potential for generating novel compounds with specific biological functions (Grunewald et al., 2005).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, indicating the significance of structural modifications in achieving desired biological effects. For example, novel sulfonamide derivatives showed cytotoxic activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Ghorab et al., 2015). Another study demonstrated the anti-breast cancer activity of acetylenic quinolinesulfonamide derivatives, further emphasizing the therapeutic potential of sulfonamide-modified compounds (Marciniec et al., 2017).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial properties. A study synthesizing novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety found these compounds to exhibit promising antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Darwish et al., 2014).
Enzyme Inhibition
Research on sulfonamide derivatives has also focused on their role as enzyme inhibitors, with implications for treating various diseases. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides were synthesized as potentiators of defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, highlighting the therapeutic potential of sulfonamides in cystic fibrosis (Suen et al., 2006).
Wirkmechanismus
Target of Action
It’s known that sulfonamide derivatives, which this compound is a part of, were the first antimicrobial drugs . They are known to prevent the growth of bacteria .
Mode of Action
The mode of action of sulfonamides, in general, is due to their active metabolite, sulfanilamide, formed in vivo by the reduction of the diazyl bond of the prontosil . This compound, being a sulfonamide derivative, might have a similar mode of action.
Biochemical Pathways
Sulfonamides are known to be a transition state mimetic of peptide hydrolysis and a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Result of Action
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-13-18(7-9-19(16)23)22-30(27,28)20-10-8-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSBTJOHSVJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
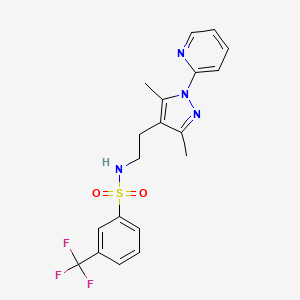
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
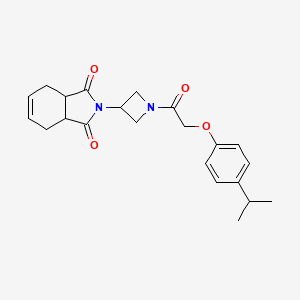
amine](/img/structure/B3008738.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
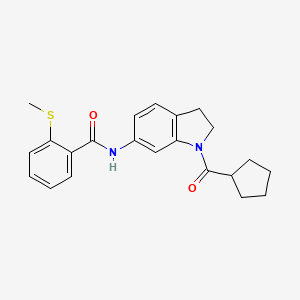

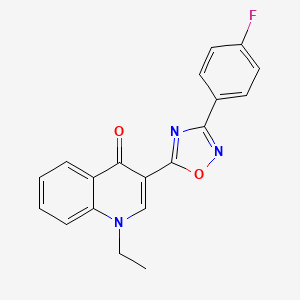
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)


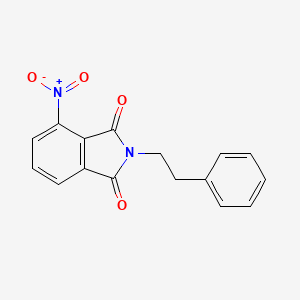
![7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3008756.png)
